
Phenyl (1-phenyl-1H-imidazole-2-sulfonyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl (1-phenyl-1H-imidazole-2-sulfonyl)carbamate is a complex organic compound that features a unique combination of functional groups, including a phenyl ring, an imidazole ring, and a sulfonyl carbamate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl (1-phenyl-1H-imidazole-2-sulfonyl)carbamate typically involves the reaction of 1-phenyl-1H-imidazole-2-sulfonyl chloride with phenyl carbamate under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for monitoring and controlling the reaction parameters, such as temperature, pressure, and reactant concentrations, can further enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Phenyl (1-phenyl-1H-imidazole-2-sulfonyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of sulfonamide derivatives.
Substitution: Formation of substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of Phenyl (1-phenyl-1H-imidazole-2-sulfonyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The sulfonyl group plays a crucial role in the binding affinity and specificity of the compound.
Vergleich Mit ähnlichen Verbindungen
Phenyl (1-phenyl-1H-imidazole-2-sulfonyl)carbamate can be compared with other similar compounds, such as:
1-Phenylimidazole: Lacks the sulfonyl carbamate group, resulting in different chemical properties and reactivity.
Phenylsulfonylcarbamate: Lacks the imidazole ring, leading to different biological activity and applications.
1-Phenyl-1H-imidazole-5-sulfonyl chloride:
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not observed in the similar compounds mentioned above.
Eigenschaften
CAS-Nummer |
89518-05-8 |
|---|---|
Molekularformel |
C16H13N3O4S |
Molekulargewicht |
343.4 g/mol |
IUPAC-Name |
phenyl N-(1-phenylimidazol-2-yl)sulfonylcarbamate |
InChI |
InChI=1S/C16H13N3O4S/c20-16(23-14-9-5-2-6-10-14)18-24(21,22)15-17-11-12-19(15)13-7-3-1-4-8-13/h1-12H,(H,18,20) |
InChI-Schlüssel |
UBBJNFALEDHHIL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C=CN=C2S(=O)(=O)NC(=O)OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Phenylbicyclo[6.2.1]undec-8-ene](/img/structure/B14392295.png)
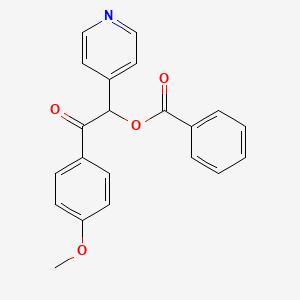
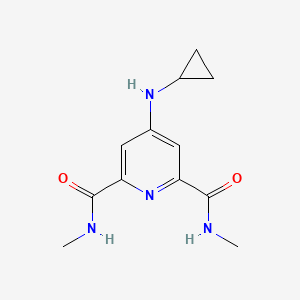
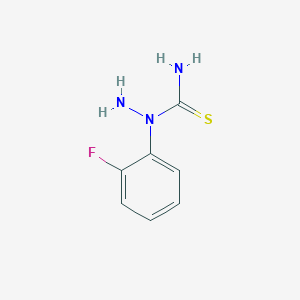
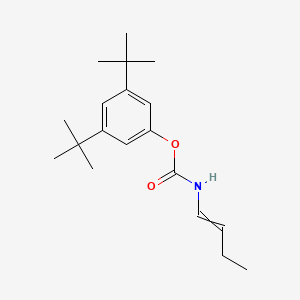
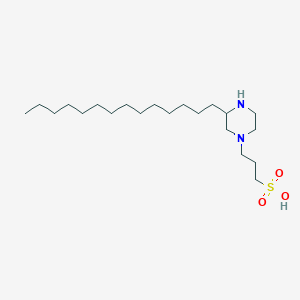
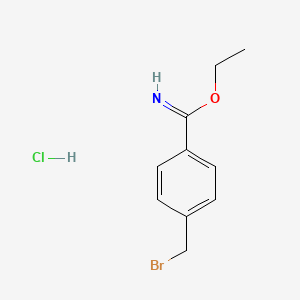
![Pentanamide, N-[(diethylamino)methyl]-2-ethyl-3-methyl-](/img/structure/B14392365.png)
![4,5-Diphenyl-3-[(propan-2-ylidene)amino]-1,3-oxazol-2(3H)-one](/img/structure/B14392373.png)
![2-[2-(Phenylsulfanyl)furan-3-yl]ethan-1-ol](/img/structure/B14392374.png)

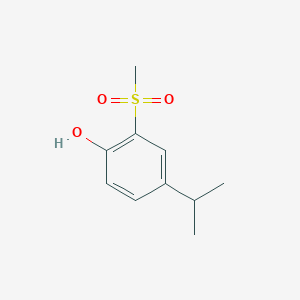
![2,3-Bis[(pentachlorophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14392389.png)

